Cas no 882529-68-2 (tert-butyl 6-oxo-3,7-dihydro-2H-azepine-1-carboxylate)

tert-butyl 6-oxo-3,7-dihydro-2H-azepine-1-carboxylate structure
882529-68-2 structure
Nombre del producto:tert-butyl 6-oxo-3,7-dihydro-2H-azepine-1-carboxylate
Número CAS:882529-68-2
MF:C11H17NO3
Megavatios:211.257583379745
MDL:MFCD22690838
CID:1068117
PubChem ID:75464896

tert-butyl 6-oxo-3,7-dihydro-2H-azepine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
    • tert-Butyl 6-Oxo-3,7-dihydro-2H-azepine-1-carboxylate
    • AK161553
    • XCBYSHPEYBCENP-UHFFFAOYSA-N
    • 1559AF
    • FCH1662457
    • ST24049827
    • (Z)-tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
    • 3-Oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylic acid tert-butyl ester
    • 1H-Azepine-1-carboxylic acid, 2,3,6,7-tetrahydro-3-oxo-,1,1-dimethylethyl ester
    • 1,1-Dimethylethyl 2,3,6,7-tetrahydro-3-oxo-1H-azepine-1-carboxylate (ACI)
    • CS2703
    • EN300-393584
    • DB-092507
    • 882529-68-2
    • MFCD22690838
    • AKOS024438852
    • CS-0188461
    • AS-73631
    • TERT-BUTYL 3-OXO-6,7-DIHYDRO-2H-AZEPINE-1-CARBOXYLATE
    • SCHEMBL14801105
    • tert-Butyl3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
    • tert-butyl 6-oxo-3,7-dihydro-2H-azepine-1-carboxylate
    • MDL: MFCD22690838
    • Renchi: 1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h4,6H,5,7-8H2,1-3H3
    • Clave inchi: XCBYSHPEYBCENP-UHFFFAOYSA-N
    • Sonrisas: O=C(N1CCC=CC(=O)C1)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 211.12084340g/mol
  • Masa isotópica única: 211.12084340g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 2
  • Complejidad: 289
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 46.6
  • Xlogp3: 1.5

Propiedades experimentales

  • Denso: 1.1±0.1 g/cm3
  • Punto de ebullición: 316.9±41.0 °C at 760 mmHg
  • Punto de inflamación: 145.5±27.6 °C
  • Presión de vapor: 0.0±0.7 mmHg at 25°C

tert-butyl 6-oxo-3,7-dihydro-2H-azepine-1-carboxylate Información de Seguridad

tert-butyl 6-oxo-3,7-dihydro-2H-azepine-1-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM185984-1g
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
882529-68-2 95%
1g
$*** 2023-05-29
Enamine
EN300-393584-1.0g
tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
882529-68-2 95%
1g
$0.0 2023-06-07
TRC
B814673-25mg
tert-Butyl 3-Oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
882529-68-2
25mg
$ 340.00 2022-06-06
eNovation Chemicals LLC
D624664-1g
tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
882529-68-2 95%
1g
$1580 2024-08-03
Ambeed
A167862-1g
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
882529-68-2 97%
1g
$560.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU0055-500MG
tert-butyl 6-oxo-3,7-dihydro-2H-azepine-1-carboxylate
882529-68-2 95%
500MG
¥ 3,141.00 2023-04-13
Enamine
EN300-393584-0.5g
tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
882529-68-2 95%
0.5g
$726.0 2023-03-02
Enamine
EN300-393584-10.0g
tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
882529-68-2 95%
10.0g
$7274.0 2023-03-02
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12705-5g
tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
882529-68-2 95%
5g
$2850 2023-09-07
Ambeed
A167862-5g
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
882529-68-2 97%
5g
$1680.0 2024-04-16

tert-butyl 6-oxo-3,7-dihydro-2H-azepine-1-carboxylate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  12 h, 40 °C
Referencia
Synthesis of 3-oxooxa- and 3-oxoazacycloalk-4-enes by ring-closing metathesis. Application to the synthesis of an inhibitor of cathepsin K
Taillier, Catherine; et al, Tetrahedron, 2007, 63(21), 4472-4490

Synthetic Routes 2

Condiciones de reacción
1.1 -
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  12 h, reflux
Referencia
Synthesis of 3-oxoazacyclohept-4-enes by ring-closing metathesis. Application to the synthesis of an inhibitor of cathepsin K
Taillier, Catherine; et al, Heterocycles, 2006, 67(2), 549-554

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C; 60 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, rt
2.2 5 h, rt
3.1 Solvents: Diethyl ether ;  3 h, rt
4.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  12 h, 40 °C
Referencia
Synthesis of 3-oxooxa- and 3-oxoazacycloalk-4-enes by ring-closing metathesis. Application to the synthesis of an inhibitor of cathepsin K
Taillier, Catherine; et al, Tetrahedron, 2007, 63(21), 4472-4490

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Phthalimide ,  Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C
1.2 Reagents: Hydrazine Solvents: Ethyl acetate ,  Water ;  heated
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  rt
4.1 -
5.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  12 h, reflux
Referencia
Synthesis of 3-oxoazacyclohept-4-enes by ring-closing metathesis. Application to the synthesis of an inhibitor of cathepsin K
Taillier, Catherine; et al, Heterocycles, 2006, 67(2), 549-554

Synthetic Routes 5

Condiciones de reacción
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  12 h, reflux
Referencia
Synthesis of 3-oxoazacyclohept-4-enes by ring-closing metathesis. Application to the synthesis of an inhibitor of cathepsin K
Taillier, Catherine; et al, Heterocycles, 2006, 67(2), 549-554

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  rt
3.1 -
4.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  12 h, reflux
Referencia
Synthesis of 3-oxoazacyclohept-4-enes by ring-closing metathesis. Application to the synthesis of an inhibitor of cathepsin K
Taillier, Catherine; et al, Heterocycles, 2006, 67(2), 549-554

tert-butyl 6-oxo-3,7-dihydro-2H-azepine-1-carboxylate Raw materials

tert-butyl 6-oxo-3,7-dihydro-2H-azepine-1-carboxylate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:882529-68-2)tert-butyl 6-oxo-3,7-dihydro-2H-azepine-1-carboxylate
A862267
Pureza:99%/99%/99%/99%
Cantidad:250mg/1g/5g/10g
Precio ($):202.0/504.0/1512.0/2519.0